![molecular formula C19H20N4O2S B2505571 2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide CAS No. 1351644-07-9](/img/structure/B2505571.png)
2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide" is a benzamide derivative with potential biological activity. Benzamide derivatives are known to exhibit a wide range of biological properties, including anticancer and anticonvulsant activities. The presence of a thiazole ring, as seen in the related compounds synthesized in the studies, suggests that this compound may also possess similar pharmacological properties.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of Schiff's bases, which are then coupled with other pharmacophores to enhance biological activity. In one study, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using a facile, solvent-free method under microwave irradiation . This method could potentially be adapted for the synthesis of "this compound" by modifying the substituents on the thiadiazole scaffold.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The crystal structure of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, reveals that the conformation of the amide groups and the presence of hydrogen bonding play a significant role in their pharmacological properties . The molecular structure of "this compound" would likely exhibit similar characteristics, which could be confirmed through X-ray crystallography or computational modeling.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including nucleophilic substitution, catalytic hydrogenation, and cyclocondensation, to yield different pharmacologically active compounds . The specific chemical reactions that "this compound" may undergo would depend on its functional groups and the conditions applied. For instance, the presence of an amino group could facilitate further substitution reactions, while the amide group could be involved in hydrogen bonding and other non-covalent interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like dimethylamino groups and thiazole rings can affect these properties and, consequently, the compound's bioavailability and pharmacokinetics . The ADMET properties of similar compounds have been computationally predicted, indicating good oral drug-like behavior . These properties would need to be experimentally determined for "this compound" to assess its potential as a therapeutic agent.
科学的研究の応用
Synthesis and Pharmacological Investigation
Researchers have synthesized a series of compounds similar to 2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide, exploring their potential pharmacological activities. For instance, Senthilraja and Alagarsamy (2012) investigated anticonvulsant activities among synthesized compounds, identifying some as moderately more potent than reference standards like diazepam (Senthilraja & Alagarsamy, 2012).
Antimicrobial Activities
Gouda et al. (2010) synthesized derivatives incorporating the tetrahydrobenzothiophene moiety, evaluating them as antimicrobial agents with some showing promising activities (Gouda et al., 2010).
Anticancer Evaluations
Tiwari et al. (2017) conducted a study on Schiff’s bases containing thiadiazole scaffold and benzamide groups, demonstrating significant anticancer activity against several human cancer cell lines, highlighting the potential for cancer treatment (Tiwari et al., 2017).
Anti-Inflammatory Drug Synthesis
Lynch et al. (2006) explored the anti-inflammatory activity of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with dimethylamino benzamide, showing effectiveness across a concentration range (Lynch et al., 2006).
Theoretical and Computational Studies
Fahim and Ismael (2021) utilized computational calculations and molecular docking studies to investigate the reactivity and potential of N-(phenylsulfonyl)acetamide derivatives as antimalarial and possibly against COVID-19, showcasing the versatility of these compounds in drug development (Fahim & Ismael, 2021).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific substituents on the thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
特性
IUPAC Name |
2-[[2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-11-8-9-12(2)17-16(11)22-19(26-17)23(3)10-15(24)21-14-7-5-4-6-13(14)18(20)25/h4-9H,10H2,1-3H3,(H2,20,25)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTSYUBEUCQOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

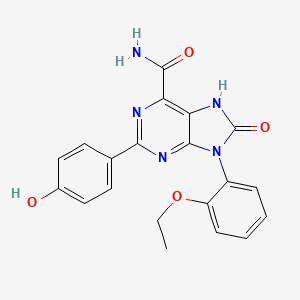
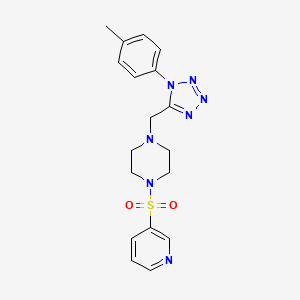
![1-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2505493.png)
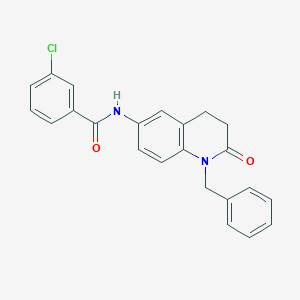


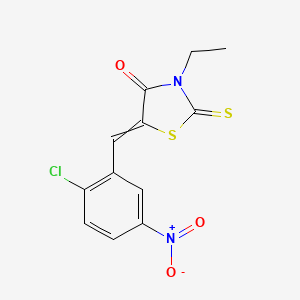
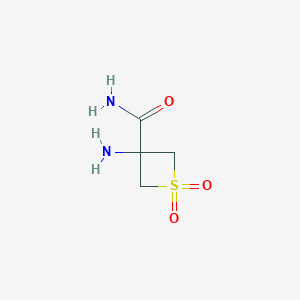
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2505500.png)
![Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2505505.png)
![3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one](/img/structure/B2505506.png)
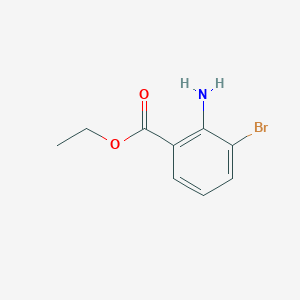
![3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2505509.png)
![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2505512.png)